molecular formula C5H7N3O2 B1604972 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 20989-02-0

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1604972
CAS RN: 20989-02-0
M. Wt: 141.13 g/mol
InChI Key: UMEHPGXESZPRFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 6-aminomethyluracil. One common approach involves the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6(1H,2H,3H)-triones in the presence of acetic anhydride and potassium acetate. The reaction proceeds at elevated temperatures, resulting in the formation of the desired compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is utilized in synthesizing various heterocyclic compounds. For example, its reaction with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes results in pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012). Additionally, the compound has been used in the synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a green method, which is notable for avoiding the need for chromatography and recrystallization (Ahadi et al., 2014).

Development of Antimicrobial Agents

Research indicates the potential of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione derivatives as antimicrobial agents. Studies have found that certain derivatives exhibit significant antimicrobial activity, suggesting their potential in treating infections (Sharma et al., 2011).

Exploration in Drug Discovery

The compound and its derivatives are actively explored in drug discovery, particularly for their potential in creating new pharmacologically relevant substances. For instance, a study on the synthesis and hypotensive activity of its derivatives revealed compounds with pronounced, prolonged, and dose-dependent hypotensive effects (Kataev et al., 2014).

Role in Optical and Nonlinear Optical Applications

Research has also been conducted on the use of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione in the field of optical and nonlinear optical (NLO) applications. The compound has been involved in the synthesis of derivatives that show promising characteristics for NLO device fabrications, indicating its potential in the development of new materials for optical applications (Mohan et al., 2020).

properties

IUPAC Name

6-(aminomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHPGXESZPRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310334
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

20989-02-0
Record name 20989-02-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.623 mole) of 6-chloromethylpyrimidine-2,4-dione and 200 ml of anhydrous ammonia was allowed to react overnight in a sealed bomb at about 20° C. The solid residue was slurried in ethyl acetate, and was then separated by filtration and washed sequentially with water and methanol to provide 6-aminomethylpyrimidine-2,4-dione, m.p. 295°-297° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND de Moura Sperotto, C Deves Roth… - Journal of Medicinal …, 2019 - ACS Publications
Overexpressed human thymidine phosphorylase (hTP) has been associated with cancer aggressiveness and poor prognosis by triggering proangiogenic and antiapoptotic signaling. …
Number of citations: 15 pubs.acs.org

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